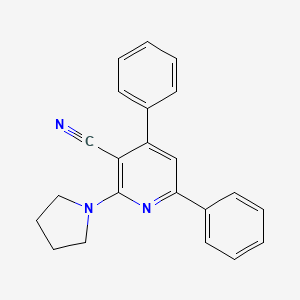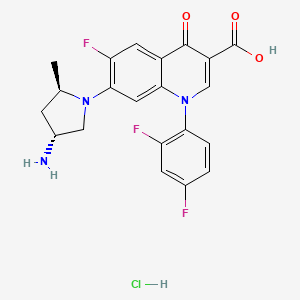
N-Benzoyl-2'-deoxy-3'-O-(1-ethoxyethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a nucleoside that plays a crucial role in various biochemical processes, including cellular signaling and energy transfer. The compound is characterized by the presence of a benzoyl group at the N6 position, a deoxy modification at the 2’ position, and an ethoxyethyl group at the 3’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine typically involves multiple steps, starting from adenosine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 3’ and 5’ positions are protected using suitable protecting groups to prevent unwanted reactions.
Benzoylation: The N6 position of adenosine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deoxygenation: The 2’ hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.
Ethoxyethylation: The 3’ hydroxyl group is then ethoxyethylated using ethyl vinyl ether in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol derivatives.
科学研究应用
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating cellular signaling pathways.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription. These actions disrupt cellular processes, making the compound effective against certain viruses and cancer cells.
相似化合物的比较
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- N-Benzoyl-3’-O-(1-ethoxyethyl)adenosine
- 2’-Deoxy-3’-O-(1-ethoxyethyl)adenosine
Uniqueness
N-Benzoyl-2’-deoxy-3’-O-(1-ethoxyethyl)adenosine is unique due to the combination of modifications at the N6, 2’, and 3’ positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
60134-99-8 |
|---|---|
分子式 |
C21H25N5O5 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O5/c1-3-29-13(2)30-15-9-17(31-16(15)10-27)26-12-24-18-19(22-11-23-20(18)26)25-21(28)14-7-5-4-6-8-14/h4-8,11-13,15-17,27H,3,9-10H2,1-2H3,(H,22,23,25,28)/t13?,15-,16+,17+/m0/s1 |
InChI 键 |
OOLBOFPDBBNBTH-ZKWWWUMQSA-N |
手性 SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
规范 SMILES |
CCOC(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



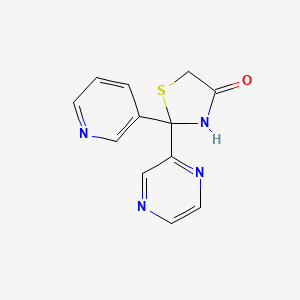

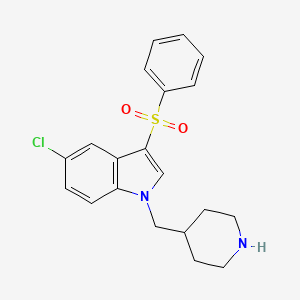
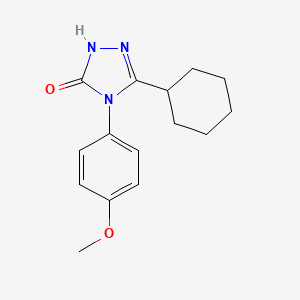

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)



![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
